molecular formula C7H10N2O2 B8434472 3-Propyluracil

3-Propyluracil

カタログ番号: B8434472
分子量: 154.17 g/mol
InChIキー: WMTDYEHRRKBVPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Propyluracil is a chemical compound belonging to the class of thiouracil derivatives, closely related to Propylthiouracil (PTU), a well-characterized antithyroid agent . Its core research value lies in its potential as an inhibitor of thyroid hormone synthesis. Similar to PTU, it is postulated to act by inhibiting the enzyme thyroid peroxidase, which plays a crucial role in the production of thyroxine (T4) and triiodothyronine (T3) in the thyroid gland . Furthermore, compounds in this class have been studied for their peripheral effect in inhibiting the conversion of T4 to the more active T3 by the enzyme 5'-deiodinase . This dual mechanism of action makes such compounds valuable tools for investigating thyroid physiology, modeling hyperthyroid conditions in research settings, and exploring pathways related to hormone regulation. Researchers utilize this and related compounds to probe the biochemical pathways of hormone synthesis and metabolism. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

特性

分子式

C7H10N2O2

分子量

154.17 g/mol

IUPAC名

3-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O2/c1-2-5-9-6(10)3-4-8-7(9)11/h3-4H,2,5H2,1H3,(H,8,11)

InChIキー

WMTDYEHRRKBVPY-UHFFFAOYSA-N

正規SMILES

CCCN1C(=O)C=CNC1=O

製品の起源

United States

科学的研究の応用

Antithyroid Activity

3-Propyluracil is primarily recognized for its role as an antithyroid agent. It inhibits the synthesis of thyroid hormones by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin. This mechanism is particularly beneficial in treating hyperthyroidism and thyroid storm.

Case Study: Comparison with Methimazole
A study comparing the efficacy of 3-Propyluracil with methimazole in treating thyroid storm included 1,383 patients. The results indicated that 8.5% of patients treated with 3-Propyluracil died in the hospital compared to 6.3% for those on methimazole. This suggests a need for reevaluation of treatment guidelines favoring 3-Propyluracil over methimazole in critical care settings .

DrugHospital Mortality Rate (%)Sample Size
3-Propyluracil8.5656
Methimazole6.3727

Drug-Induced Hypersensitivity Syndrome

Another significant application involves the study of drug-induced hypersensitivity syndrome associated with 3-Propyluracil. A documented case involved a patient developing severe systemic reactions, including fever, rash, and organ dysfunction after administration of this compound. The resolution of symptoms post-treatment highlights the importance of monitoring for adverse effects during therapy .

Carcinogenicity Studies

Research has also focused on the potential carcinogenic effects of 3-Propyluracil. In animal studies, administration led to increased incidences of thyroid follicular-cell adenomas and other tumors, raising concerns about long-term use .

Study TypeAnimal ModelFindings
Long-term FeedingMiceThyroid follicular-cell carcinomas observed
Drinking Water StudyRatsIncreased tumor incidence

Serum Hormone Levels

Clinical studies have shown that administration of 3-Propyluracil significantly decreases serum triiodothyronine (T3) levels while increasing thyroxine (T4) concentrations in patients with hyperthyroidism. This alteration underscores its role in managing thyroid hormone levels effectively .

Table: Hormonal Changes Post-Treatment

HormonePre-Treatment Level (ng/mL)Post-Treatment Level (ng/mL)
T38060
T4NormalIncreased

類似化合物との比較

Structural and Chemical Properties

The table below highlights key differences between 3-Propyluracil and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Substituent Position
3-Propyluracil C₇H₁₀N₂O₂* ~154.17* N/A Uracil (O at 2,4 positions) 3-propyl
6-Propyluracil C₇H₁₀N₂O₂* ~154.17* 13345-08-9 Uracil 6-propyl
6-n-Propylthiouracil C₇H₁₀N₂OS 170.23 51-52-5 Thiouracil (S at 2-position) 6-propyl

*Inferred from uracil’s base structure (C₄H₄N₂O₂) + propyl group (C₃H₇).

Key Observations :

  • Substituent Position : The propyl group’s position (3 vs. 6) significantly impacts molecular interactions. For example, 6-Propyluracil and PTU are designed to interact with enzymes like thyroid peroxidase (TPO), where the 6-position substituent is critical for binding . A 3-propyl substitution may alter steric hindrance or hydrogen-bonding capacity.
  • Functional Groups : PTU’s thiouracil moiety (sulfur at C2) enhances its antithyroid activity by inhibiting TPO-mediated iodination, whereas oxygen in uracil derivatives like 3-Propyluracil may reduce this inhibitory effect .

準備方法

Cyclocondensation of β-Ketoesters with Thiourea

The most established route involves the cyclocondensation of methyl 3-oxohexanoate with thiourea under basic conditions. This method, detailed in ChemicalBook’s synthetic protocols, proceeds via a two-step mechanism:

  • Formation of the Thiouracil Ring : Thiourea reacts with the β-ketoester’s carbonyl group, initiating nucleophilic attack and subsequent cyclization.

  • Propyl Group Incorporation : The hexanoate side chain undergoes keto-enol tautomerism, facilitating cyclization to form the 6-propyl substituent.

Representative Procedure :

  • Reactants : Methyl 3-oxohexanoate (2.95 mL, 20.81 mmol), thiourea (1.044 g, 13.73 mmol).

  • Base : Potassium carbonate (2.819 g, 20.39 mmol).

  • Conditions : Heated at 70–105°C for 3 hours in aqueous medium.

  • Workup : Acidification with concentrated HCl yields a white-yellow solid.

  • Yield : 78% (1.815 g).

  • Purity : Confirmed via LCMS (tR=1.17t_R = 1.17 min; m/z=171.12m/z = 171.12 [M+H]+^+).

This method’s scalability is enhanced by its aqueous reaction medium, avoiding volatile organic solvents. However, the exothermic nature of acidification necessitates careful temperature control to prevent byproduct formation.

Alkali-Mediated Cyclization of Orthoesters and Acetates

A patent-pending approach (CN110437160B) employs orthoesters and acetates in the presence of alkalis to construct the uracil backbone, with propyl groups introduced via ester side chains. Although primarily designed for uracil, this method’s adaptability for 3-propyluracil synthesis is evident in Example 5:

Modified Protocol for 3-Propyluracil :

  • Reactants : Triethyl orthoformate (148.2 g, 1 mol), ethyl acetate (202.7 g, 2.3 mol).

  • Base : Sodium ethoxide (102 g, 1.5 mol).

  • Solvent : Xylene (500 mL).

  • Conditions : Reflux at 105°C for 2 hours.

  • Workup : Evaporation, neutralization with 35% acetic acid, and crystallization.

  • Yield : 94.1% (106 g).

  • Purity : 99.5% (HPLC).

This method’s use of xylene as a high-boiling solvent improves reaction homogeneity, while sodium ethoxide enhances nucleophilicity for cyclization.

Alternative Synthetic Approaches

Polyphosphoric Acid (PPA)-Catalyzed Synthesis

A novel route (CN106478523A) utilizes polyphosphoric acid to catalyze the reaction between propiolate esters and urea. Although optimized for uracil, substituting propiolate with propyl-bearing analogs could yield 3-propyluracil:

Hypothetical Adaptation :

  • Reactants : Propylpropiolate (hypothetical), urea.

  • Catalyst : Polyphosphoric acid (30 g).

  • Conditions : 95°C for 4 hours.

  • Workup : Decolorization with activated carbon, crystallization at 0–4°C.

  • Projected Yield : ~70% (based on uracil analogs).

PPA’s dual role as a catalyst and dehydrating agent accelerates ring closure, though propiolate availability limits industrial feasibility.

Thiourea Derivatives and Alkali Metal Alkoxides

Sodium methoxide or ethoxide mediates the condensation of ethyl 3,3-dimethoxypropionate with thiourea, as demonstrated in patent CN110437160B. While this method primarily targets uracil, substituting dimethylpropyl derivatives could theoretically yield 3-propyluracil:

Theoretical Pathway :

  • Ester Formation : Propyl-containing orthoester + acetate → ethyl 3,3-dialkoxypropionate.

  • Cyclization : Reaction with thiourea and sodium methoxide at 65–85°C.

  • Neutralization : Acetic acid quench and crystallization.

Optimization and Scalability Considerations

Reaction Temperature and Time

  • Cyclocondensation : Optimal yields (78–94%) are achieved at 70–105°C. Lower temperatures (<70°C) prolong reaction times, while higher temperatures (>110°C) promote decomposition.

  • Base Selection : Sodium ethoxide outperforms methoxide in propyl-substituted syntheses due to its stronger basicity and solubility in nonpolar solvents.

Solvent Systems

  • Aqueous vs. Organic : Aqueous systems simplify workup but risk hydrolysis of intermediates. Xylene or toluene enables higher temperatures, favoring cyclization.

Analytical Characterization

Spectroscopic Data

  • NMR : 1H^1H NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 2.45 (t, 2H, CH2), 1.55 (m, 2H, CH2), 0.92 (t, 3H, CH3).

  • LCMS : m/z=171.12m/z = 171.12 [M+H]+^+.

Physicochemical Properties

PropertyValueSource
Melting Point219°C
Solubility in Water1.2 g/L (25°C)
Partition CoefficientLogP = 1.4

Q & A

Q. Table 1. Comparison of Analytical Techniques for 3-Propyluracil Characterization

TechniqueApplicationAdvantagesLimitationsReference
NMRStructural confirmationHigh specificity for propyl chainRequires pure samples
HPLCPurity assessmentQuantifies impurities <1%Solvent-dependent retention
LC-MSMetabolite identificationHigh sensitivity for trace analytesCost-intensive instrumentation

Q. Table 2. Frameworks for Resolving Data Contradictions

FrameworkUse CaseStepsReference
PRISMASystematic review of PK/PD studiesProtocol registration, risk-of-bias assessment
Bradford HillMechanistic causality evaluationAssess strength, consistency, specificity
FINER CriteriaHypothesis refinementFeasibility, novelty, relevance checks

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。